NOX4 Antagonist Potency: 1.6-Fold Advantage Over GKT137831 (Setanaxib)
The target compound demonstrates a NOX4 Ki of 67 nM in a cell-free Amplex Red assay using CHO cell membranes expressing human NOX4 [1]. By comparison, GKT137831 (Setanaxib), a clinically investigated dual NOX1/NOX4 inhibitor, has a reported NOX4 Ki of 110 nM under comparable assay conditions [2]. This represents an approximately 1.6-fold potency advantage for the target compound. Additionally, the target compound shows a NOX4/NOX1 selectivity ratio of 0.59 (Ki NOX4 67 nM / Ki NOX1 113 nM), compared to GKT137831's ratio of 0.79 (110 nM / 140 nM), indicating 1.7-fold greater selectivity for NOX4 over NOX1 [1][2].
| Evidence Dimension | NOX4 antagonist Ki and NOX4/NOX1 selectivity |
|---|---|
| Target Compound Data | NOX4 Ki = 67 nM; NOX1 Ki = 113 nM; Selectivity ratio NOX4/NOX1 = 0.59 |
| Comparator Or Baseline | GKT137831 (Setanaxib): NOX4 Ki = 110 nM; NOX1 Ki = 140 nM; Selectivity ratio = 0.79 |
| Quantified Difference | 1.6-fold higher NOX4 potency; 1.7-fold improved NOX4/NOX1 selectivity |
| Conditions | Cell-free Amplex Red assay; human NOX4 or NOX1 expressed in CHO cell membranes co-expressing tetracycline repressor; ROS production inhibition measured after 20 min |
Why This Matters
For procurement decisions in NOX4-targeted drug discovery, the 1.6-fold potency edge and improved isoform selectivity may translate to lower required screening concentrations and reduced NOX1-mediated confounding in cellular assays.
- [1] BindingDB Entry BDBM50359519 (CHEMBL1927157). Antagonist activity at human NOX4 (Ki: 67 nM) and NOX1 (Ki: 113 nM). Genkyotex/ChEMBL curated data. View Source
- [2] Anjie Chem. GKT137831 product information. Ki: 140 nM (NOX1) and 110 nM (NOX4). View Source
